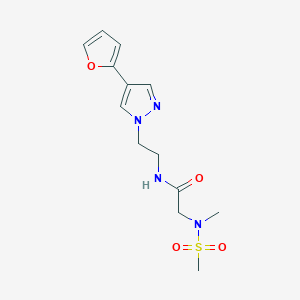
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H18N4O4S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) synthesized derivatives of pyrazole-acetamide, similar in structure to the queried compound. These derivatives were used to create Co(II) and Cu(II) coordination complexes, which displayed significant antioxidant activity. This suggests potential applications in studying antioxidant properties in similar compounds (Chkirate et al., 2019).
Antimicrobial Agents
- Research by Darwish et al. (2014) involved synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, akin to the compound . These compounds demonstrated promising antibacterial and antifungal activities, indicating potential for developing antimicrobial agents (Darwish et al., 2014).
Anti-Inflammatory and Anticancer Activities
- Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the potential of structurally similar compounds in therapeutic applications (Küçükgüzel et al., 2013).
Glutaminase Inhibitors
- Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, investigating their role as glutaminase inhibitors. The findings from this study can be applicable for understanding how similar compounds could function in inhibiting enzymes like glutaminase (Shukla et al., 2012).
Antibacterial Applications
- A study by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities. This research is relevant for exploring antibacterial applications of similar compounds (Azab et al., 2013).
Pyrolysis Products of Chitin
- Franich et al. (1984) investigated the pyrolysis of N-acetylglucosamine, producing various acetamido derivatives. The relevance lies in understanding the pyrolysis behavior of compounds structurally related to the queried compound (Franich et al., 1984).
Biological Evaluation of Naphtho[2,1-b]furan Derivatives
- Research by El-Wahab et al. (2011) synthesized and evaluated new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, showing promising effects against bacteria and fungi. This indicates possible applications in antimicrobial research (El-Wahab et al., 2011).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-16(22(2,19)20)10-13(18)14-5-6-17-9-11(8-15-17)12-4-3-7-21-12/h3-4,7-9H,5-6,10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBXKGWSLGPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)
![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)
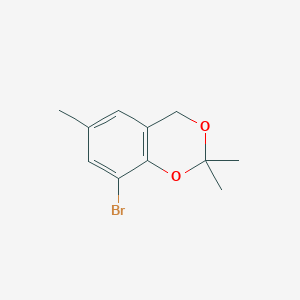
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2601362.png)
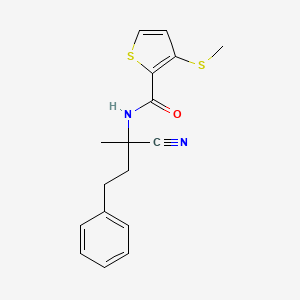
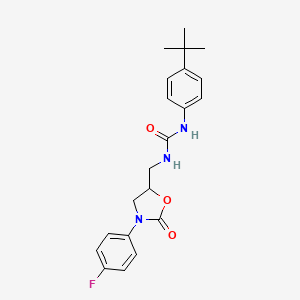
![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
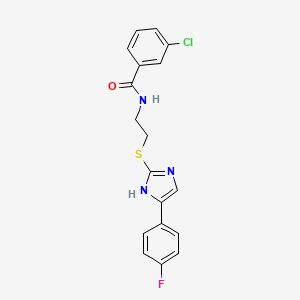

![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)
![2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2601372.png)